(S)-5-Methoxy-2-aminotetralin

説明

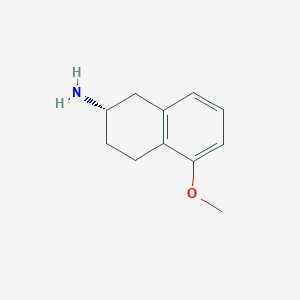

Structure

3D Structure

特性

IUPAC Name |

(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHPGAYIYYGOIP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431824 | |

| Record name | (S)-5-Methoxy-2-aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105086-80-4 | |

| Record name | (S)-5-Methoxy-2-aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-5-Methoxy-2-aminotetralin chemical properties

An In-depth Technical Guide to (S)-5-Methoxy-2-aminotetralin

This guide provides a comprehensive technical overview of the chemical and pharmacological properties of this compound, a significant molecule in neurochemical research and a key intermediate in the synthesis of dopaminergic pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, pharmacological insights, and analytical protocols to support advanced research and development activities.

Core Molecular Profile

This compound, a methoxy-substituted aminotetralin, is a chiral molecule whose biological activity is critically dependent on its stereochemistry. It is most commonly handled in its hydrochloride salt form to improve stability and solubility.

Physicochemical Properties

The fundamental properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt is the more frequently documented form due to its solid, crystalline nature, making it easier to handle and store compared to the free base.

| Property | This compound (Free Base) | This compound HCl | Source(s) |

| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | [1] |

| Synonyms | (S)-(-)-5-METHOXY 2-AMINOTETRALIN | RT-1, (S)-(-)-5-methoxy-2-aminotetraline hydrochloride | [2][] |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO | [2][] |

| Molecular Weight | 177.24 g/mol | 213.7 g/mol | [2] |

| Appearance | - | White to off-white solid | [2] |

| Melting Point | Not available | 262-265 °C | [2] |

| Boiling Point | Not available | 283.85 °C (at 101.3 kPa) | [2] |

| Density | 1.056 g/cm³ (Predicted) | Not available | [] |

| Water Solubility | Not available | 39.6 g/L (at 20 °C) | [2] |

| LogP | Not available | -1.52 (Calculated) | [2] |

| Storage | Not available | Inert atmosphere, Room Temperature | [2] |

Synthesis and Manufacturing

The synthesis of this compound with high enantiomeric purity is crucial for its intended pharmacological application. The most effective and scalable methods utilize asymmetric induction to avoid low-yield chiral resolution steps.[4] The common precursor for this synthesis is 5-methoxy-2-tetralone.[5]

Synthesis of Precursor: 5-Methoxy-2-tetralone

Several methods exist for the synthesis of 5-methoxy-2-tetralone. A common industrial approach involves the Birch reduction of 1,6-dimethoxynaphthalene.[6] An alternative patented method starts from 3-methoxyphenylacetic acid, which is converted to the corresponding acyl chloride and then reacted with ethylene.[5]

Asymmetric Synthesis of this compound Hydrochloride

A patented, high-yield method for preparing the target compound involves a three-step process starting from 5-methoxy-2-tetralone. This process leverages a chiral auxiliary, R-(+)-α-phenylethylamine, to induce the desired (S)-stereochemistry at the C2 position of the aminotetralin core.[5]

Caption: Asymmetric synthesis workflow for this compound HCl.

Step 1: Synthesis of Compound I (Chiral Imine)

-

To a 5 L reaction flask, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 62 g (512 mmol) of R-(+)-α-phenylethylamine, 3.2 g of p-toluenesulfonic acid, and 2500 mL of toluene.

-

Under a nitrogen atmosphere, stir and heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

-

Concentrate the reaction liquid under vacuum to obtain an oily liquid of Compound I. The structure is confirmed by NMR spectroscopy.

Step 2: Synthesis of Compound II (Diastereoselective Reduction)

-

Add 125 g (approx. 409 mmol) of Compound I from the previous step and 1500 mL of anhydrous ethanol to a 2 L four-necked flask.

-

Stir the mixture and cool to a temperature between -20 °C and -10 °C.

-

Slowly add 24 g (631 mmol) of sodium borohydride (NaBH₄) while maintaining the temperature. Allow the reaction to proceed until complete.

-

Adjust the pH to ~7 using 10% hydrochloric acid.

-

Concentrate the mixture to dryness. Add 400 mL of water and 100 mL of ethyl acetate.

-

While stirring, adjust the pH to ~10 with 10% sodium hydroxide solution and allow the layers to separate.

-

Extract the aqueous layer with 1000 mL of ethyl acetate.

-

Combine the organic layers, wash twice with water (400 mL then 200 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate to obtain an oily liquid, which is Compound II. The structure is confirmed by NMR spectroscopy.

Step 3: Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride

-

Dissolve 120 g (approx. 406 mmol) of Compound II in 2000 mL of ethanol in a 5 L reaction flask.

-

Add 1000 mL of a 10% solution of hydrogen chloride in ethyl acetate. Stir at room temperature for 1-2 hours to precipitate the hydrochloride salt of Compound II. Filter and dry the solid.

-

Add the dried solid, 12 g of a 10% Palladium on Carbon (Pd/C) catalyst, and 2500 mL of methanol to a hydrogenation reactor.

-

Pressurize the reactor with hydrogen gas to 0.8-1.0 MPa and heat to 80-100 °C. Maintain the reaction until hydrogen uptake ceases.

-

Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under vacuum.

-

Recrystallize the resulting solid from a mixture of methanol and ethyl acetate (1:3 v/v) to obtain a white solid of (S)-2-amino-5-methoxytetralin hydrochloride.

-

This method reports a final yield of approximately 68.7% with an enantiomeric excess (e.e.) of 99.9%.[5]

Pharmacology and Mechanism of Action

This compound is primarily recognized as a dopamine receptor agonist and is a key precursor to the dopamine agonist Rotigotine, which is used in the treatment of Parkinson's disease.[2] Its pharmacological profile, however, extends to significant interactions with serotonin receptors.

Dopaminergic Activity

The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. The activity of these compounds is often directed towards the D₂, D₃, and D₄ receptor subtypes, which are key targets in managing neuropsychiatric disorders.[4][7] As an agonist, this compound is believed to mimic the action of endogenous dopamine, which is deficient in conditions like Parkinson's disease.[5]

Serotonergic Activity

Research into the broader class of 5-substituted-2-aminotetralins (5-SATs) has revealed potent activity at serotonin 5-HT₁ class receptors.

-

High Affinity: 5-SATs demonstrate high affinity (Kᵢ ≤ 25 nM) at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₙ receptors.[8][9]

-

Stereoselectivity: The (S)-enantiomer is crucial for this high-affinity binding, showing a 35- to 1000-fold greater affinity than the (R)-enantiomer at these receptors.[8][9]

-

Agonist Function: These compounds act as agonists at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₙ receptors, with varying degrees of potency and efficacy depending on other substitutions.[8][9]

This dual action on both dopaminergic and serotonergic systems suggests a complex pharmacological profile that could be leveraged for various therapeutic applications.

Caption: Pharmacological targets of this compound.

Analytical Methodologies

Accurate characterization and quantification of this compound require robust analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure elucidation.

-

¹H-NMR Data (HCl salt in D₂O, reference): [5]

-

δ 1.75-1.80 (1H)

-

δ 2.14-2.17 (1H)

-

δ 2.52-2.63 (1H)

-

δ 2.75-2.87 (2H)

-

δ 3.06-3.13 (1H)

-

δ 3.45-3.56 (1H)

-

δ 3.75 (3H, -OCH₃)

-

δ 6.74-6.83 (2H, Aromatic)

-

δ 7.12-7.17 (1H, Aromatic)

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining enantiomeric purity (e.e.). A typical setup would involve a chiral stationary phase (e.g., cellulose- or amylose-based columns) with a mobile phase consisting of a hexane/isopropanol/diethylamine mixture. UV detection is suitable due to the aromatic chromophore.

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used to assess the purity of the synthetic precursor, 5-methoxy-2-tetralone, and to monitor reaction progress.[10]

Stability, Storage, and Safety

Stability and Storage

This compound hydrochloride is a stable solid under recommended conditions.[11]

-

Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is at room temperature.[2]

-

Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[11]

-

Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[11]

Stability studies should be conducted according to ICH guidelines to establish a re-test date or shelf life under defined storage conditions.[12]

Safety and Handling

The hydrochloride salt is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.

-

GHS Hazard Classification: [2][11]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

-

-

Precautionary Measures: [11]

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

References

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P

- US9145353B2 - Method of preparing (S)

-

This compound | C11H15NO | CID 9855630 - PubChem. (URL: [Link])

- Method of Preparing (S)

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications. (URL: [Link])

-

(s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS - DC Chemicals. (URL: [Link])

-

This compound | C11H15NO | CID 9855630 - PubChem. (URL: [Link])

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed. (URL: [Link])

-

Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity | Journal of Medicinal Chemistry. (URL: [Link])

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC. (URL: [Link])

-

Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity | Journal of Medicinal Chemistry. (URL: [Link])

-

Stability testing of existing active substances and related finished products - European Medicines Agency. (URL: [Link])

-

Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed. (URL: [Link])

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P

Sources

- 1. This compound | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 6. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 11. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS [dcchemicals.com]

- 12. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Structural Elucidation of (S)-5-Methoxy-2-aminotetralin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereospecific Characterization

(S)-5-Methoxy-2-aminotetralin is a crucial chiral molecule with significant relevance in medicinal chemistry and pharmacology, particularly as a dopamine receptor agonist for potential therapeutic applications in conditions like Parkinson's disease.[] Its bioactivity is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer often exhibiting a distinct pharmacological profile compared to its (R)-counterpart. Therefore, unambiguous confirmation of the molecule's three-dimensional structure, including its absolute configuration, is a critical step in drug discovery and development. This guide provides an in-depth overview of the modern analytical techniques employed for the complete structural elucidation of this compound, emphasizing the synergy between different spectroscopic methods to ensure scientific rigor and data integrity.

The Foundation: Synthesis and Chirality

The journey to elucidating the structure of this compound begins with its synthesis. A common and effective method involves the asymmetric induction from a prochiral starting material, 5-methoxy-2-tetralone. This process is designed to yield the desired (S)-enantiomer with high purity and enantiomeric excess.[2] One patented method describes a process that can achieve a purity of 99% and an enantiomeric excess of 99.9%.[2]

Synthetic Overview:

A widely adopted synthetic strategy involves the following key transformations:

-

Imine Formation: Reaction of 5-methoxy-2-tetralone with a chiral amine, such as R-(+)-α-phenylethylamine, to form a chiral imine intermediate.

-

Diastereoselective Reduction: Reduction of the imine using a suitable reducing agent, which stereoselectively yields the corresponding amine.

-

Deprotection: Removal of the chiral auxiliary group to afford the target this compound.

The efficiency of this asymmetric synthesis is paramount, as it directly impacts the stereochemical purity of the final compound.

Core Analytical Techniques for Structural Verification

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This involves a combination of spectroscopic techniques that, together, provide a complete picture of the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment. For this compound hydrochloride in D₂O, the following proton signals are characteristic[2]:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.75-1.80 | m | 1H |

| 2.14-2.17 | m | 1H |

| 2.52-2.63 | m | 1H |

| 2.75-2.87 | m | 2H |

| 3.06-3.13 | m | 1H |

Note: The specific assignments for each proton require further 2D NMR experiments like COSY and HSQC.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Chiral NMR Analysis:

To confirm the enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be employed in NMR spectroscopy. These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which will have distinct NMR signals, allowing for the quantification of each enantiomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Fragmentation Pattern:

For this compound (C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 177.[3] Common fragmentation pathways for aminotetralin derivatives involve:

-

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

-

Loss of the amino group: Fragmentation involving the cleavage of the C-N bond.

-

Retro-Diels-Alder reaction: Fragmentation of the tetralin ring system.

A detailed analysis of the fragmentation pattern provides a fingerprint of the molecule and helps to confirm its proposed structure.

Visualizing the Analytical Workflow

Caption: Workflow for the synthesis and structural elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

-

N-H stretching: Around 3400-3300 cm⁻¹ (for the primary amine).

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

-

C-O stretching: For the methoxy group, typically in the 1250-1050 cm⁻¹ region.

-

C-N stretching: In the 1250-1020 cm⁻¹ range for aliphatic amines.

The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule.

Chiroptical Spectroscopy: Probing the Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is a unique fingerprint of the molecule's absolute configuration. For this compound, the CD spectrum would be expected to show Cotton effects (positive or negative peaks) that are characteristic of the (S)-enantiomer. By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration can be confidently assigned.

Experimental Protocols: A Practical Approach

1. NMR Sample Preparation and Analysis

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

-

Protocol:

-

Dissolve 5-10 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Add a small amount of a reference standard (e.g., TMS or TSP) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For enantiomeric purity analysis, acquire a ¹H NMR spectrum in the presence of a chiral solvating agent.

-

2. Mass Spectrometry Analysis

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

For detailed fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

3. FTIR Spectroscopy

-

Objective: To identify the functional groups.

-

Protocol:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

4. Circular Dichroism Spectroscopy

-

Objective: To determine the absolute configuration.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable transparent solvent (e.g., methanol or acetonitrile).

-

Use a quartz cuvette with a known path length.

-

Acquire the CD spectrum over the appropriate UV-Vis wavelength range.

-

The spectrum is typically presented as molar ellipticity [θ] versus wavelength.

-

Data Integration and Structure Confirmation

The final step in the structural elucidation process is the integration of all the spectroscopic data.

Sources

An In-Depth Technical Guide to (S)-5-Methoxy-2-aminotetralin: Synthesis, Pharmacology, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Methoxy-2-aminotetralin is a crucial chiral intermediate and a potent dopamine and serotonin receptor agonist. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and synonyms, and offers a detailed, field-tested protocol for its asymmetric synthesis. The document further delves into the compound's pharmacological profile, presenting its binding affinities for key dopamine and serotonin receptor subtypes. Finally, this guide outlines robust analytical methodologies for the chiral separation and purity assessment of this compound, equipping researchers and drug development professionals with the essential knowledge for its effective utilization in their scientific endeavors.

Chemical Identity

-

Systematic Name: (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

-

CAS Number: 105086-80-4[1]

-

Molecular Formula: C₁₁H₁₅NO[1]

-

Molecular Weight: 177.24 g/mol [1]

Synonyms

This compound is also known by several other names in scientific literature and commercial listings:

-

(S)-(-)-5-METHOXY 2-AMINOTETRALIN[1]

-

(S)-2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene[1]

-

(S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine[1]

-

(2S)-5-methoxytetralin-2-amine[1]

The hydrochloride salt of this compound is also commonly used and has the following identifiers:

-

Systematic Name: (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

-

CAS Number: 58349-17-0

Synthesis of this compound Hydrochloride

The synthesis of enantiomerically pure this compound is critical for its use in pharmacological research and as a precursor for other active pharmaceutical ingredients, such as Rotigotine.[2] Traditional methods often involve racemic synthesis followed by chiral resolution, which can be inefficient.[2] The following protocol describes an asymmetric synthesis approach that provides a higher yield and enantiomeric excess.[2]

Asymmetric Synthesis Workflow

Caption: Asymmetric synthesis of this compound HCl.

Step-by-Step Experimental Protocol[2]

Step 1: Formation of the Chiral Imine Intermediate

-

To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene), add R-(+)-α-phenylethylamine (typically in a 1:1.2 molar ratio).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude chiral imine intermediate.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine intermediate in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The choice of reducing agent and temperature is crucial for achieving high diastereoselectivity.

-

Stir the reaction mixture at a low temperature until the reduction is complete.

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude reduced intermediate.

Step 3: Hydrogenolysis to Yield this compound

-

Dissolve the crude reduced intermediate in a suitable solvent (e.g., ethanol or methanol).

-

Add a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst).

-

Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50-60 psi).

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Pharmacological Profile

This compound is a potent agonist at both dopamine and serotonin receptors, with a marked stereoselectivity for the (S)-enantiomer.[3] This section details its binding affinities and functional activity at key receptor subtypes.

Receptor Binding Affinities

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D₂ | High Affinity | [1][4] |

| D₃ | High Affinity | [1][4] |

| Serotonin Receptors | ||

| 5-HT₁A | ≤ 25 | [3][5] |

| 5-HT₁B | ≤ 25 | [3][5] |

| 5-HT₁D | ≤ 25 | [3][5] |

Mechanism of Action and Signaling Pathways

As an agonist at D₂-like dopamine receptors (D₂, D₃) and 5-HT₁A/₁B/₁D serotonin receptors, this compound modulates intracellular signaling cascades. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.

Caption: Simplified signaling pathway of D₂ and 5-HT₁A receptor activation.

Activation of these Gi/o-coupled receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of this compound, including the determination of its chemical purity and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The separation of the (S) and (R) enantiomers of 5-methoxy-2-aminotetralin can be effectively achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are particularly well-suited for this purpose.[7]

Workflow for Chiral HPLC Method Development:

Sources

- 1. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Discovery and History of 2-Aminotetralin Derivatives

Abstract

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents. Its significance lies in its role as a conformationally restricted analog of phenethylamine, a core motif in endogenous neurotransmitters like dopamine and norepinephrine. This guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and pharmacological diversification of 2-aminotetralin derivatives. We will delve into the initial rationale for their development as dopaminergic probes, trace their expansion into serotonergic and adrenergic agents, and detail the structure-activity relationships that have guided this journey. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this vital chemical class.

Introduction: The "Rigid Analog" Concept and the Birth of a Scaffold

The story of 2-aminotetralin derivatives is rooted in the "rigid analog" strategy of drug design, a powerful approach to understanding ligand-receptor interactions. The flexible side chain of endogenous phenethylamines, such as dopamine, allows them to adopt numerous conformations, only one of which is optimal for binding to its receptor. By incorporating the ethylamine side chain into a rigid ring system, as seen in 2-aminotetralin (1,2,3,4-tetrahydronaphthalen-2-amine), medicinal chemists could lock the pharmacophore into a more defined spatial orientation. This conformational constraint reduces the entropic penalty of binding and allows for a more precise probing of the receptor's topology.

The 2-aminotetralin scaffold was identified as a superior rigid analog of phenethylamines, capable of fully substituting for d-amphetamine in drug discrimination tests with rats.[1] This foundational observation confirmed that the scaffold correctly mimicked the active conformation of more flexible stimulants and set the stage for its exploration as a privileged structure in neuroscience and pharmacology.

Figure 1: The 2-aminotetralin scaffold as a rigid analog of flexible phenethylamine neurotransmitters and stimulants.

The Dopaminergic Era: Probing the Dopamine Receptor

Initial research into 2-aminotetralin derivatives was heavily focused on their interaction with dopamine receptors, driven by the desire to develop novel treatments for Parkinson's disease and other dopamine-related disorders.

Hydroxylation Patterns and Receptor Affinity

Pioneering work quickly established that the position of hydroxyl groups on the aromatic ring was critical for dopaminergic activity. This mimicked the catechol structure of dopamine itself. Structure-activity relationship (SAR) studies identified several key dihydroxy-2-aminotetralin isomers:

-

5,6-Dihydroxy-2-aminotetralin (A-5,6-DTN): An effective dopamine D1 receptor agonist.

-

6,7-Dihydroxy-2-aminotetralin (A-6,7-DTN): A potent and selective dopamine D2 receptor agonist.[2]

-

5,7-Dihydroxy-2-aminotetralin: These resorcinol-derived isomers were found to be significantly less potent as dopaminergic agents compared to their catechol (5,6- and 6,7-dihydroxy) counterparts.[3]

The distinct selectivity profiles of these isomers provided invaluable tools for differentiating dopamine receptor subtypes long before the advent of modern molecular biology techniques. A-6,7-DTN, in particular, became a benchmark compound in dopamine research.[2]

N-Alkylation and Functional Efficacy

Further SAR studies explored the impact of substituents on the amino group. The addition of n-propyl groups, for example, led to the development of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), a highly potent D2/D3 receptor agonist.[4] Research demonstrated that the receptor possesses an accessory binding site that can accommodate various bulky and functionalized N-alkyl substituents, a feature also observed in ergoline-based dopaminergic agents.[4][5]

Expanding Horizons: Beyond Dopamine to Serotonin and Adrenergic Receptors

While the dopaminergic activity of 2-aminotetralins remains a cornerstone of their pharmacology, subsequent research unveiled their promiscuity, with derivatives showing high affinity for serotonin (5-HT) and adrenergic receptors.

The Serotonergic Connection

The 2-aminotetralin scaffold proved to be a versatile template for developing ligands for various 5-HT receptor subtypes. The high sequence homology among 5-HT1 receptor subtypes has historically made the development of selective ligands challenging.[6][7] However, the rigid 2-aminotetralin framework provided a unique opportunity for structure-based design.

Recent studies have focused on 5-substituted-2-aminotetralins (5-SATs), which demonstrate high affinity and stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[6][7][8][9] By leveraging molecular modeling and mutagenesis studies, researchers have been able to delineate the specific molecular determinants for binding and function at these subtypes, leading to the design of novel agonists with improved selectivity.[6][7][9] For instance, strategic modifications have yielded full efficacy 5-HT1A agonists with over 100-fold selectivity against 5-HT1B/1D receptors.[6][7][9]

Targeting Adrenergic Receptors

The structural similarity to norepinephrine also implied a potential interaction with adrenergic receptors. Indeed, certain 2-aminotetralin derivatives have demonstrated activity at α- and β-adrenoceptors.[3] More recently, a novel class of 5-substituted-2-aminotetralins has been reported to possess diverse and potent activities at α2-adrenergic receptors (α2Rs).[10][11]

This is particularly significant because drug discovery for α2Rs is complicated by the high homology between subtypes (α2A and α2C).[10][11] Certain 5-SAT analogues exhibit a novel pharmacological profile, acting as partial agonists at α2A receptors while simultaneously functioning as inverse agonists at α2C receptors.[10][11] This dual activity is therapeutically promising, as activating α2A receptors is often beneficial, while activating α2C receptors can be detrimental in certain clinical contexts.[10][11]

Figure 2: Diversification of the 2-aminotetralin scaffold to target multiple neurotransmitter systems.

Synthesis and Methodologies: From Bench to Biocatalysis

The synthesis of 2-aminotetralin derivatives is a well-established field of organic chemistry. These compounds are key structural motifs in a wide range of pharmaceutically important molecules.[12]

The Classical Approach: Reductive Amination

The most common and robust method for synthesizing the 2-aminotetralin core is the reductive amination of the corresponding 2-tetralone. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced to the target amine.

Figure 3: General workflow for the reductive amination of 2-tetralone.

Detailed Experimental Protocol: Synthesis of N-Propyl-2-aminotetralin

This protocol provides a self-validating system for the synthesis of a representative N-alkylated 2-aminotetralin derivative.

Objective: To synthesize N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine via reductive amination of 2-tetralone.

Materials:

-

2-Tetralone (1.0 eq)

-

Propylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) (anhydrous)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-tetralone (1.0 eq) and anhydrous dichloroethane.

-

Imine Formation: Add propylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour. Causality: The acid catalyzes the condensation reaction between the ketone and the amine to form the iminium intermediate, which is crucial for the subsequent reduction.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. Its slow addition controls the reaction rate and prevents overheating.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-tetralone is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure N-propyl-2-aminotetralin.

Modern Advances: Biocatalysis

More recently, enzymatic reductive amination has emerged as a powerful, environmentally friendly alternative for producing chiral 2-aminotetralin derivatives.[12] Engineered imine reductases (IREDs) can be employed as biocatalysts to achieve high yields and excellent enantioselectivity in the coupling of 2-tetralones with various amines.[12][13]

Summary and Future Outlook

The 2-aminotetralin scaffold has had a rich and impactful history in medicinal chemistry. From its origins as a rigid dopaminergic probe, it has evolved into a remarkably versatile template for designing selective ligands for a wide array of G protein-coupled receptors. The journey from the early dihydroxy derivatives to the complex, multi-target 5-substituted analogues showcases the power of iterative drug design and the importance of fundamental structure-activity relationship studies.

Current research continues to leverage this scaffold. The development of ligands with mixed pharmacology, such as the α2A agonist/α2C inverse agonists, opens new avenues for treating complex neurological and psychiatric disorders.[10][11] Furthermore, the application of advanced synthetic methods like asymmetric biocatalysis will enable more efficient and sustainable access to enantiomerically pure derivatives, facilitating more precise pharmacological investigations. The 2-aminotetralin story is far from over, and this enduring scaffold will undoubtedly continue to be a source of novel therapeutic agents and indispensable research tools for years to come.

Data Summary

| Derivative Class | Key Examples | Primary Pharmacological Target(s) | Key Structural Feature(s) |

| Dihydroxy-ATs | A-5,6-DTN, A-6,7-DTN | Dopamine D1, Dopamine D2 | Catechol-like dihydroxylation pattern |

| 5-Hydroxy-N,N-dialkyl-ATs | 5-OH-DPAT | Dopamine D2/D3 | 5-OH group and N,N-dipropyl substitution |

| 5-Substituted-ATs (5-SATs) | FPT, 5-PAT | 5-HT1A/1B/1D, α2-Adrenergic | Bulky substituent at the C5 position |

References

- Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). Reddit.

- Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. (2023). ACS Chemical Neuroscience.

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (n.d.). Semantic Scholar.

-

2-Aminotetralin. (n.d.). Wikipedia. Available at: [Link]

-

5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. (n.d.). PubMed. Available at: [Link]

-

synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin. (n.d.). PubMed. Available at: [Link]

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). ResearchGate. Available at: [Link]

-

Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. (2023). PubMed Central. Available at: [Link]

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). PubMed Central. Available at: [Link]

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (2024). PubMed. Available at: [Link]

-

Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (n.d.). ResearchGate. Available at: [Link]

-

Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. (n.d.). PubMed. Available at: [Link]

-

Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of (S)-5-Methoxy-2-aminotetralin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Methoxy-2-aminotetralin (S-5-MeO-AMT) is a conformationally restricted analog of methamphetamine and a member of the 5-substituted-2-aminotetralin (5-SAT) chemical class. This guide provides a comprehensive overview of the pharmacological profile of S-5-MeO-AMT, synthesizing available data on its receptor binding affinity, functional activity, and potential therapeutic applications. The evidence indicates that S-5-MeO-AMT is a potent agonist at specific serotonin and dopamine receptors, suggesting a complex pharmacological profile with potential implications for the treatment of neurological and psychiatric disorders, most notably Parkinson's disease. This document serves as a technical resource for researchers and drug development professionals interested in the nuanced pharmacology of this compound.

Introduction and Chemical Properties

This compound is the (S)-enantiomer of 5-methoxy-2-aminotetralin, a rigid chemical scaffold that mimics the structure of endogenous monoamine neurotransmitters. Its chemical structure is characterized by a tetralin ring system with a methoxy group at the 5-position and an amino group at the 2-position, with the stereochemistry at the C2 position being crucial for its pharmacological activity.[1]

Chemical and Physical Properties [2]

| Property | Value |

| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 105086-80-4 |

Core Pharmacological Profile: A Dual-Action Ligand

The pharmacological character of (S)-5-MeO-AMT is primarily defined by its interactions with the serotonergic and dopaminergic systems. Available data and structure-activity relationships within the 5-SAT class strongly suggest a potent agonist activity at specific G-protein coupled receptors (GPCRs) within these two neurotransmitter systems.

Serotonergic Activity: A Focus on 5-HT1 Receptors

The activation of 5-HT1A and 5-HT1B receptors is associated with a range of physiological and behavioral effects, including modulation of mood, anxiety, and social behavior.[4] The potential for (S)-5-MeO-AMT to act as an agonist at these receptors suggests its possible utility in conditions where these processes are dysregulated.

Dopaminergic Activity: A Potential Therapeutic Avenue for Parkinson's Disease

A significant aspect of the pharmacological profile of (S)-5-MeO-AMT is its activity as a dopamine receptor agonist.[] This property has led to its investigation as a potential therapeutic agent for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine in the brain.[1] Dopamine agonists, such as rotigotine, pramipexole, and ropinirole, are a mainstay in the treatment of Parkinson's disease, and the identification of novel agonists with potentially improved efficacy or side-effect profiles is an active area of research.[6][7][8]

The specific dopamine receptor subtypes (D1, D2, D3, D4, D5) targeted by (S)-5-MeO-AMT and its functional potency (EC50) at these receptors require further elucidation through dedicated experimental studies. However, its classification as a dopamine agonist suggests that it likely interacts with D2-like receptors (D2, D3, D4), which are the primary targets for most clinically used dopamine agonists in Parkinson's disease.[7][8]

Mechanism of Action: A Multi-Target Interaction Model

The combined serotonergic and dopaminergic activity of (S)-5-MeO-AMT suggests a complex mechanism of action that involves the modulation of multiple neurotransmitter systems.

Primary Signaling Pathways

As a GPCR agonist, (S)-5-MeO-AMT is expected to initiate intracellular signaling cascades upon binding to its target receptors. For 5-HT1A and D2-like dopamine receptors, which are predominantly Gi/o-coupled, agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector proteins.

Monoamine Transporter Interactions

A comprehensive understanding of the pharmacological profile of (S)-5-MeO-AMT necessitates an evaluation of its affinity for and activity at the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). While direct data for (S)-5-MeO-AMT is currently unavailable, related compounds in the amphetamine and aminotetralin classes often exhibit activity at these transporters, either as inhibitors of reuptake or as releasing agents.[9] Future research should prioritize the characterization of these interactions to fully delineate the compound's mechanism of action.

Experimental Protocols for Pharmacological Characterization

To address the existing gaps in the pharmacological data for (S)-5-MeO-AMT, the following experimental workflows are recommended.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional potency (EC50) of (S)-5-MeO-AMT at a comprehensive panel of monoamine receptors and transporters.

Methodology:

-

Receptor Binding Assays:

-

Utilize radioligand competition binding assays with membranes prepared from cells expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, D1, D2, D3, D4, D5, α1- and α2-adrenergic receptors).

-

Incubate membranes with a fixed concentration of a specific radioligand and increasing concentrations of (S)-5-MeO-AMT.

-

Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of (S)-5-MeO-AMT for each receptor.

-

-

Functional Assays:

-

Employ cell-based functional assays to determine the potency (EC50) and efficacy of (S)-5-MeO-AMT at the receptors for which it shows significant binding affinity.

-

For Gi/o-coupled receptors (e.g., 5-HT1A, D2-like), utilize assays that measure the inhibition of forskolin-stimulated cAMP production.

-

For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), measure inositol phosphate accumulation or intracellular calcium mobilization.

-

For monoamine transporters, conduct in vitro uptake inhibition assays using synaptosomes or cells expressing the transporters to determine the IC50 for inhibition of serotonin, dopamine, and norepinephrine uptake.

-

In Vivo Behavioral and Neurochemical Studies

Objective: To investigate the in vivo effects of (S)-5-MeO-AMT on behavior and neurotransmitter levels in relevant animal models.

Methodology:

-

Behavioral Pharmacology:

-

In rodent models of Parkinson's disease (e.g., 6-OHDA-lesioned rats), assess the ability of (S)-5-MeO-AMT to reverse motor deficits.

-

Utilize behavioral assays sensitive to serotonergic and dopaminergic modulation, such as the head-twitch response (for 5-HT2A activity), prepulse inhibition (for sensorimotor gating), and locomotor activity assessment.

-

-

In Vivo Microdialysis:

-

Employ in vivo microdialysis in awake, freely moving animals to measure extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex) following systemic administration of (S)-5-MeO-AMT.[10][11][12] This technique provides direct evidence of the compound's effects on neurotransmitter release and reuptake in the living brain.

-

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (S)-5-MeO-AMT, including its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic potential. While specific data for this compound are not available, studies on structurally related compounds can provide some initial insights. For instance, 5-methoxy-2-aminoindane (MEAI), a related aminoindane, exhibits a short plasma and brain half-life in rats, with metabolism occurring via N-acetylation and oxidative demethylation.[13] The metabolism of aminotetralin derivatives can be stereoselective, highlighting the importance of characterizing the metabolic fate of the (S)-enantiomer specifically.[14]

Therapeutic Potential and Future Directions

The dual serotonergic and dopaminergic activity of (S)-5-MeO-AMT presents a unique pharmacological profile with potential therapeutic applications. Its dopamine agonist properties make it a candidate for further investigation in the context of Parkinson's disease.[] The serotonergic component of its activity may offer additional benefits, such as the management of non-motor symptoms of Parkinson's disease, including depression and anxiety, which are common comorbidities.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Obtaining detailed in vitro binding and functional data across a wide range of receptors and transporters.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of (S)-5-MeO-AMT in validated animal models of Parkinson's disease and other relevant neurological and psychiatric disorders.

-

Pharmacokinetic and Metabolism Studies: Characterizing the ADME properties of (S)-5-MeO-AMT to assess its drug-like properties and potential for clinical development.

-

Safety and Toxicology: Conducting thorough safety and toxicology studies to identify any potential adverse effects.

By systematically addressing these areas, a complete understanding of the pharmacological profile of (S)-5-MeO-AMT can be achieved, paving the way for its potential translation into a novel therapeutic agent.

References

-

Shimshoni, J. A., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. PubMed. Available at: [Link]

-

ACS Publications. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Available at: [Link]

- Google Patents. (2015). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

-

Canal, C. E., et al. (2015). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Entactogen. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed. Available at: [Link]

-

Hacksell, U., et al. (1994). Synthesis of (+)-(R)- and (-)-(S)-5-hydroxy-2-methyl-2-dipropylaminotetralin: effects on rat hippocampal output of 5-HT, 5-HIAA, and DOPAC as determined by in vivo microdialysis. PubMed. Available at: [Link]

-

Suhara, T., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PubMed Central. Available at: [Link]

-

Jenner, P. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PubMed Central. Available at: [Link]

-

van Vliet, L. A., et al. (1993). 5-Oxygenated N-alkyl- and N,N-Dialkyl-2-amino-1-methyltetralins. Effects of structure and stereochemistry on dopamine-D2-receptor affinity. PubMed. Available at: [Link]

-

ACS Publications. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. Available at: [Link]

-

Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Ropinirole. StatPearls. Available at: [Link]

-

ResearchGate. (2008). The Development of the Rotigotine Transdermal Patch. Available at: [Link]

-

Analyst (RSC Publishing). (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Available at: [Link]

-

PLOS Journals. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using. Available at: [Link]

-

Heidbreder, C. A., et al. (2005). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. PubMed Central. Available at: [Link]

-

Dr. Oracle. (2025). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?. Available at: [Link]

-

Wikipedia. (n.d.). Ropinirole. Available at: [Link]

-

Antonini, A., et al. (2021). Rotigotine Transdermal Patch for Motor and Non-motor Parkinson's Disease: A Review of 12 Years' Clinical Experience. NIH. Available at: [Link]

-

Chumpradit, S., et al. (1995). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. Available at: [Link]

-

Piercey, M. F., et al. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2006). (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin. Available at: [Link]

-

PubMed. (1996). Stereoselective metabolism of two keto-pyrrol analogues of 8-hydroxy-2-dipropyl-aminotetralin by freshly isolated rat hepatocytes. Available at: [Link]

-

BioWorld. (2005). New preclinical and clinical data available for rotigotine in Parkinson's disease. Available at: [Link]

-

PubMed. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Available at: [Link]

- Google Patents. (2015). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

-

PubMed Central. (2015). Behavioral and Neurophysiological Effects of Transdermal Rotigotine in Atypical Parkinsonism. Available at: [Link]

-

Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Overview of Monoamine Transporters. PubMed Central. Available at: [Link]

-

PubMed. (2020). Metabolism of the Dual Orexin Receptor Antagonist ACT-541468, Based on Microtracer/ Accelerator Mass Spectrometry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Pramipexole. StatPearls. Available at: [Link]

-

Sterispharma. (2025). Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects. Available at: [Link]

-

Bertolino, A., et al. (2011). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. PubMed Central. Available at: [Link]

-

Plenge, P., & Mellerup, E. T. (1993). An affinity-modulating site on neuronal monoamine transport proteins. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Pramipexole. StatPearls. Available at: [Link]

Sources

- 1. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 2. This compound | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Entactogen - Wikipedia [en.wikipedia.org]

- 6. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Ropinirole - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of (+)-(R)- and (-)-(S)-5-hydroxy-2-methyl-2-dipropylaminotetralin: effects on rat hippocampal output of 5-HT, 5-HIAA, and DOPAC as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-5-Methoxy-2-aminotetralin

Introduction

(S)-5-Methoxy-2-aminotetralin is a semi-rigid psychoactive compound of the 2-aminotetralin class. Its unique pharmacological profile, characterized by interactions with key monoamine neurotransmitter systems, has positioned it as a subject of significant interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its molecular targets, functional activities, and the resultant signaling cascades, offering a detailed understanding of its complex pharmacology.

The 2-aminotetralin scaffold is a well-established pharmacophore known to interact with a range of G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The stereochemistry at the C2 position is a critical determinant of receptor affinity and functional activity, with the (S)-enantiomer often exhibiting higher potency at specific receptor subtypes. This guide will explore the nuanced interactions of this compound with these receptors, elucidating the structural basis for its activity and its potential as a modulator of dopaminergic and serotonergic neurotransmission.

Pharmacodynamics: A Multi-Target Profile

The mechanism of action of this compound is characterized by its engagement with multiple receptor systems, primarily dopamine and serotonin receptors. This multi-target profile underlies its complex and nuanced pharmacological effects.

Dopamine Receptor Interactions

Table 1: Anticipated Dopamine Receptor Binding Profile of this compound (based on related compounds)

| Receptor Subtype | Anticipated Affinity (Ki) | Anticipated Functional Activity |

| D1 | Low | Weak Agonist/No significant activity |

| D2 | High | Agonist |

| D3 | High | Agonist |

| D4 | Moderate to Low | Agonist/Partial Agonist |

Note: The anticipated affinities are based on the general structure-activity relationships of 5-methoxy-2-aminotetralin derivatives. Precise Ki values for this compound require direct experimental determination.

The agonism at D2 and D3 receptors is a cornerstone of its mechanism, contributing to its effects on mood, motivation, and motor control.

Serotonin Receptor Interactions

The 2-aminotetralin scaffold is also a privileged structure for interacting with serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT1D subtypes. Research on 5-substituted-2-aminotetralins has consistently demonstrated that the (S)-enantiomer possesses significantly higher affinity for these receptors compared to the (R)-enantiomer[2]. These compounds typically act as agonists at these 5-HT1 receptor subtypes[2].

Table 2: Anticipated Serotonin Receptor Binding and Functional Profile of this compound

| Receptor Subtype | Anticipated Affinity (Ki) | Anticipated Functional Activity |

| 5-HT1A | High | Agonist |

| 5-HT1B | High | Agonist |

| 5-HT1D | High | Agonist |

| 5-HT2A | Moderate to Low | Partial Agonist/Antagonist |

| 5-HT2C | Moderate to Low | Agonist/Antagonist |

Note: The anticipated profile is extrapolated from data on structurally related (S)-2-aminotetralin derivatives. Specific experimental validation for this compound is necessary for confirmation.

The agonism at 5-HT1A receptors is of particular interest, as this receptor is a well-established target for anxiolytic and antidepressant medications.

Potential as an Entactogen

The term "entactogen" describes a class of psychoactive substances that induce feelings of empathy, emotional openness, and connectedness. The prototypical entactogen, MDMA, exerts its effects primarily through the release of serotonin. The combined agonism at dopamine and serotonin receptors, particularly the potential for interaction with 5-HT2A receptors, suggests that this compound may possess entactogenic properties. Elucidating its precise effects on serotonin release and its functional activity at 5-HT2A receptors is crucial to understanding this aspect of its pharmacology.

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates downstream signaling cascades that ultimately mediate its physiological effects.

Dopamine D2-like Receptor Signaling

Dopamine D2, D3, and D4 receptors are all members of the Gi/o-coupled GPCR family. Upon agonist binding by this compound, the following signaling cascade is initiated:

-

G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, including transcription factors, ion channels, and enzymes.

Serotonin 5-HT1 Receptor Signaling

Similar to D2-like receptors, 5-HT1A, 5-HT1B, and 5-HT1D receptors are also coupled to Gi/o proteins. Therefore, agonist binding by this compound at these receptors will also lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, following a signaling pathway analogous to that of the D2-like receptors.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are essential.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of dopamine and serotonin receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cell lines stably expressing the human receptor subtype of interest (e.g., D1, D2, D3, D4, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of this compound.

-

Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Sources

- 1. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dopamine Agonist Activity of (S)-5-Methoxy-2-aminotetralin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Methoxy-2-aminotetralin, a chiral derivative of the 2-aminotetralin class of compounds, has garnered significant interest in the field of neuropharmacology for its interaction with dopaminergic systems. The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands, and subtle structural modifications can profoundly influence receptor affinity, selectivity, and functional activity. This guide provides a comprehensive technical overview of the dopamine agonist activity of this compound, consolidating available data on its synthesis, receptor binding profile, and the methodologies employed for its characterization. Understanding the precise nature of its interaction with dopamine receptor subtypes is crucial for its potential development as a pharmacological tool or therapeutic agent for conditions such as Parkinson's disease.[]

Chemical Properties and Synthesis

This compound is a synthetic compound with the molecular formula C₁₁H₁₅NO.[2] Its structure features a tetralin core with a methoxy group at the 5-position and an amine group at the 2-position, with the stereochemistry at the C2 position being (S). This specific stereoisomer is crucial for its biological activity.

Synthesis of this compound Hydrochloride

A common synthetic route to obtain the enantiomerically pure (S)-isomer involves asymmetric induction. The synthesis starts from 5-methoxy-2-tetralone and utilizes a chiral auxiliary, such as R-(+)-α-phenylethylamine, to introduce the desired stereochemistry. The key steps are outlined below:

-

Imine Formation: 5-methoxy-2-tetralone is reacted with R-(+)-α-phenylethylamine in the presence of a suitable catalyst (e.g., p-toluenesulfonic acid) to form the corresponding imine.

-

Diastereoselective Reduction: The imine intermediate is then reduced using a hydride-donating agent like sodium borohydride. This step proceeds with high diastereoselectivity, favoring the formation of the (S,R)-diastereomer.

-

Hydrogenolysis and Salt Formation: The chiral auxiliary is removed by catalytic hydrogenolysis using a palladium-carbon catalyst. The resulting this compound is then converted to its hydrochloride salt for improved stability and handling.

This method has been reported to yield this compound hydrochloride with high purity and enantiomeric excess.[3]

Pharmacological Profile: Dopamine Receptor Interactions

The primary pharmacological interest in this compound lies in its activity at dopamine receptors, particularly the D2-like family (D2, D3, and D4).

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these assays, the ability of this compound to displace a radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

A key study by van Vliet et al. (1996) evaluated a series of 2-aminotetralins, including 5-methoxy substituted derivatives, at cloned human dopamine D2 and D3 receptors. The binding affinities reported for the N,N-dipropyl derivative of this compound are summarized below. It is important to note that the affinity can be influenced by the radioligand used (agonist vs. antagonist), which reflects the different conformational states of the receptor.

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| (S)-5-Methoxy-2-(di-n-propylamino)tetralin | D2L | [³H]Spiperone (antagonist) | 28 | van Vliet et al., 1996 |

| (S)-5-Methoxy-2-(di-n-propylamino)tetralin | D2L | [³H]N-0437 (agonist) | 1.8 | van Vliet et al., 1996 |

| (S)-5-Methoxy-2-(di-n-propylamino)tetralin | D3 | [³H]Spiperone (antagonist) | 2.2 | van Vliet et al., 1996 |

These data indicate that (S)-5-Methoxy-2-(di-n-propylamino)tetralin exhibits high affinity for both D2 and D3 receptors, with a notable preference for the D3 receptor when measured with an antagonist radioligand. The higher affinity observed with an agonist radioligand at the D2L receptor suggests a preferential binding to the high-affinity state of the receptor, which is characteristic of agonists.

Functional Efficacy

While binding affinity provides information on how well a compound binds to a receptor, functional assays are necessary to determine the biological response it elicits. For D2-like receptors, which are coupled to Gi/o proteins, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The potency of an agonist is typically expressed as the EC50 value (the concentration that produces 50% of the maximal response), and its efficacy is the maximal response (Emax) relative to a full agonist.

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels and subsequent downstream effects.

Caption: Dopamine D2 Receptor Gi Signaling Pathway.

Methodologies for Characterization

A multi-faceted approach involving in vitro and in vivo assays is essential for a thorough characterization of the dopamine agonist activity of this compound.

In Vitro Assays